molecular formula C15H12O6 B157601 Dalbergioidin CAS No. 30368-42-4

Dalbergioidin

Cat. No. B157601
CAS RN: 30368-42-4
M. Wt: 288.25 g/mol
InChI Key: WNHXBLZBOWXNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalbergioidin (DBG) is a natural product that has been isolated from various plant species, including those from the Dalbergia genus. It is a flavonoid compound known for its biological activities, such as anti-inflammatory, antibacterial, and antifungal properties. DBG has been studied for its potential therapeutic applications, including its role in inhibiting melanin biosynthesis, which may be beneficial in treating hyperpigmentation disorders . Additionally, it has been shown to have protective effects against renal fibrosis by suppressing the TGF-β signal pathway and against oxidative damage in osteoblastic cells .

Synthesis Analysis

The synthesis of this compound-related compounds has been explored in several studies. For instance, trans- and cis-(−)-clovamides and their deoxy analogues have been isolated from the bark of Dalbergia melanoxylon, with trans-clovamide being synthesized through the direct condensation of caffeic acid chloride with L-DOPA . Moreover, the synthesis of dalbergiones, which are related to this compound as neoflavanoids, has been achieved through Claisen rearrangements and subsequent oxidations .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using various spectroscopic methods. For example, the structures of flavonoids isolated from Dalbergia odorifera were determined based on their spectral data . Similarly, the structure of dalbergichromene, a new neoflavanoid from Dalbergia sissoo, was determined by spectral and degradative experiments .

Chemical Reactions Analysis

This compound and its analogues undergo various chemical reactions. For instance, the reduction of quinonoid residues in dalbergiones yields quinols, and catalytic reduction followed by atmospheric oxidation produces dihydro-dalbergiones . These reactions are significant as they help in understanding the reactivity and potential modifications of this compound for therapeutic uses.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its biological activities. For example, DBG's inhibitory activity against tyrosinase suggests that it can influence melanin biosynthesis, which is a key factor in skin pigmentation . The antifungal activity of compounds from Dalberg

Scientific Research Applications

Renal Fibrosis Treatment

Dalbergioidin, extracted from Uraria crinita, demonstrated significant effects in alleviating doxorubicin-induced renal fibrosis in mice. This study found that this compound improved kidney damage markers in a model of experimental nephrotoxicity, suggesting its potential as a treatment for renal fibrosis (Ren et al., 2016).

Osteoporosis Prevention

This compound was found to have protective effects against osteoporosis. A study on osteoblastic cells indicated that this compound reduced cell apoptosis and improved osteogenic-related protein expression, potentially via the PI3K/AKT/SMAD1 cell signal pathway (Yu Jin et al., 2017). Another study demonstrated that this compound prevented trabecular bone loss in a postmenopausal osteoporosis model (Choudhary et al., 2016).

Analgesic, Anti-Inflammatory, and Antipyretic Properties

This compound showed potential in treating pain, inflammation, and fever. In animal models, this compound exhibited mild non-steroidal analgesic and anti-inflammatory effects, as well as significant antipyretic actions (Yemitan & Adeyemi, 2017).

Pharmacological Potentials

This compound from Dalbergia candenatensis leaves exhibited various pharmacological activities, including membrane stabilizing, anticoagulant, analgesic, cytotoxic, anti-inflammatory, and depression potentials, as shown in different bioassays (Anisuzzman et al., 2017).

Fertility and Reproductive Health

Research on Dalbergia sissoo showed that this compound could have effects on male reproductive health, such as influencing spermatogenesis and fertility (Verma & Singh, 2014).

Skin Health Applications

This compound demonstrated potential in skin health, particularly in melanin biosynthesis inhibition. It was found to exhibit tyrosinase inhibitory activity, which is key in melanin production and thus could be relevant for treating hyperpigmentation disorders (Baek et al., 2008).

Antibacterial Activity

A study on flavonoids from Dalbergia odorifera, including this compound, showed significant antibacterial activity against Ralstonia solanacearum, which can be instrumental in treating certain bacterial infections (Xi-Run Zhao et al., 2011).

Mechanism of Action

Dalbergioidin (DAL) is a flavonoid that can be isolated from Uraria crinite, an edible herb used as a natural food for childhood skeletal dysplasia . It has been implicated in having an antiosteoporosis effect .

Target of Action

The primary targets of DAL are the PI3K/AKT/SMAD1 cell signal pathway . This pathway plays a crucial role in cell survival and maintaining cellular functions .

Mode of Action

DAL interacts with its targets by activating the PI3K/AKT/SMAD1 cell signal pathway . This activation leads to a reduction in cell apoptosis, improvement in alkaline phosphatase activity, and elevation of the osteogenic-related protein expression of Runx2, Osterix, and BMP2 .

Biochemical Pathways

The activation of the PI3K/AKT/SMAD1 pathway by DAL affects the redox balance within the cell . This results in a decrease in oxidative damage induced by H2O2 .

Pharmacokinetics

It is known that dal can be isolated from uraria crinite .

Result of Action

The activation of the PI3K/AKT/SMAD1 pathway by DAL leads to a reduction in MC3T3-E1 cell apoptosis, an improvement in alkaline phosphatase activity, and an elevation in the osteogenic-related protein expression of Runx2, Osterix, and BMP2 . These changes help to maintain the redox balance within the cell, thereby reducing oxidative damage .

Action Environment

The action of DAL is influenced by the presence of reactive oxygen species (ROS), which is a pivotal pathogenic factor in the development of osteoporosis . DAL’s protective effects against osteoporosis are linked to a reduction in oxidative damage .

Safety and Hazards

Dalbergioidin is intended for research and development use only. It’s not intended for medicinal, household, or other uses. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHXBLZBOWXNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952714
Record name 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30368-42-4
Record name 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30368-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflavanone, 2',4',5,7-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030368424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dalbergioidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalbergioidin
Reactant of Route 2
Dalbergioidin
Reactant of Route 3
Dalbergioidin
Reactant of Route 4
Dalbergioidin
Reactant of Route 5
Dalbergioidin
Reactant of Route 6
Dalbergioidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.